molecular formula C9H10ClNO B15070822 4-Chloro-2-cyclobutoxypyridine CAS No. 1346706-99-7

4-Chloro-2-cyclobutoxypyridine

Cat. No.: B15070822
CAS No.: 1346706-99-7
M. Wt: 183.63 g/mol
InChI Key: JUSLRTVTCLFHMZ-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutoxypyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 4-position and a cyclobutoxy group at the 2-position of the pyridine ring. This structural configuration confers unique physicochemical properties, including moderate polarity, steric bulk from the cyclobutyl moiety, and electronic effects from the chlorine substituent. Its reactivity is influenced by the electron-withdrawing chlorine atom and the steric hindrance of the cyclobutoxy group, which may modulate nucleophilic substitution or cross-coupling reactions .

Properties

CAS No.

1346706-99-7

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-2-cyclobutyloxypyridine

InChI

InChI=1S/C9H10ClNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2

InChI Key

JUSLRTVTCLFHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutoxypyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with cyclobutanol in the presence of a suitable base and a dehydrating agent. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as column chromatography or crystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutoxypyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2-cyclobutoxypyridine with analogous chloro-substituted pyridines and pyrimidines listed in the Biopharmacule Speciality Chemicals catalog (Table 1) . Key differences in substituents, steric effects, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Potential Applications
This compound Cl (4), cyclobutoxy (2) High steric hindrance; moderate lipophilicity Drug intermediates, catalysis
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH₃ (2) Enhanced electronic effects (F); lower steric bulk Antiviral agents, agrochemicals
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (4), CH₃ (5,6), CF₃ (2) Strong electron-withdrawing CF₃ group; increased stability Kinase inhibitors, fluorescent probes
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Cl (4), F (5), CH₂OCH₃ (2) Flexible methoxymethyl group; improved solubility Antibacterial agents

Key Findings

Steric and Electronic Effects :

  • The cyclobutoxy group in this compound introduces significant steric hindrance compared to smaller substituents like methyl (CH₃) or methoxymethyl (CH₂OCH₃). This may limit its utility in reactions requiring accessibility to the pyridine ring (e.g., Pd-catalyzed couplings) but enhance selectivity in targeted binding interactions .
  • In contrast, trifluoromethyl (CF₃) -containing analogs (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) exhibit stronger electron-withdrawing effects, improving metabolic stability in drug candidates .

Solubility and Lipophilicity :

  • The methoxymethyl group in 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine enhances aqueous solubility, making it preferable for formulations requiring high bioavailability. The cyclobutoxy derivative, however, has moderate lipophilicity, which may favor blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity: Fluorine-substituted analogs (e.g., 4-Chloro-5-fluoro-2-methylpyridine) are commonly used in antiviral and agrochemical research due to fluorine’s ability to modulate binding affinity and metabolic resistance .

Biological Activity

4-Chloro-2-cyclobutoxypyridine is a heterocyclic compound that has garnered attention due to its significant biological activity, particularly in the realm of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 4-position and a cyclobutyl ether group at the 2-position. Its molecular formula is C9H10ClNC_9H_{10}ClN with a molecular weight of approximately 209.67 g/mol. The unique structural characteristics contribute to its biological activity by enhancing binding affinity to various molecular targets.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties, particularly against fibroblast growth factor receptors (FGFRs). Inhibition of FGFRs can lead to reduced cell proliferation and survival, making this compound a candidate for cancer therapeutics. The compound's ability to modulate enzyme activity effectively suggests its potential in treating conditions associated with aberrant FGFR signaling.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its structural features facilitate strong interactions with specific molecular targets, enhancing binding affinity and specificity towards certain receptors. This specificity is crucial for minimizing off-target effects in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-2-(cyclopropyl)pyridinePyridine ring with cyclopropyl groupSmaller cyclic group may affect steric hindrance
4-Chloro-2-(cyclohexyl)pyridinePyridine ring with cyclohexyl substituentLarger cyclic group potentially alters reactivity
2-Chloro-4-(cyclobutyl)thiazoleThiazole ring instead of pyridineDifferent heterocyclic framework provides distinct reactivity
4-Chloro-3-methylpyridineMethyl group at the 3-positionLacks cyclobutyl structure; simpler reactivity profile

Uniqueness : The combination of a chlorinated pyridine structure with a cyclobutyl ether group gives this compound unique reactivity and biological properties compared to these analogous compounds. This uniqueness enhances its potential applications in both chemical synthesis and pharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on FGFR Inhibition : A study demonstrated that this compound effectively inhibited FGFRs, leading to decreased proliferation in cancer cell lines. The mechanism was attributed to direct binding to the receptor's active site, preventing downstream signaling necessary for tumor growth.
  • Pharmacokinetics Investigation : Another research effort focused on the pharmacokinetics of the compound, revealing favorable absorption and distribution profiles in vivo. These findings suggest potential for further development as an oral therapeutic agent.
  • Synergistic Effects : A recent study examined the synergistic effects of combining this compound with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor sizes in animal models compared to monotherapy.

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